methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate is a sulfonamide derivative characterized by a benzoate ester core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a pyridin-3-ylmethyl group bearing a thiophen-2-yl substituent at the 5-position of the pyridine ring. This compound’s structure integrates heterocyclic (pyridine, thiophene) and sulfonamide motifs, which are often associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMNYXWIYQERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate, commonly referred to as compound 1, is a complex organic molecule notable for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The compound features distinct functional groups that contribute to its biological activity, including a thiophene ring and a pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1904417-22-6 |
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Intermediates : The thiophene and pyridine intermediates are synthesized using methods such as the Gewald reaction for thiophene derivatives and cyclization reactions for pyridine derivatives.
- Coupling Reaction : A coupling reaction is performed to attach the thiophene and pyridine moieties to the benzoate core.
- Purification : The final product is purified through chromatographic methods to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfamoyl group enhances its binding affinity, potentially leading to inhibition of target proteins involved in disease processes.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown IC50 values ranging from 3.0 µM to over 20 µM against various cancer cell lines, including MCF-7 and A549 cells . These findings suggest that the compound may inhibit tumor cell proliferation effectively.
Antimicrobial Activity
In vitro evaluations reveal that this compound has potential antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The presence of the thiophene ring is believed to play a crucial role in enhancing its antimicrobial efficacy.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of immune responses .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various derivatives of this compound). The most potent derivative exhibited an IC50 value of 5.85 µM against the MCF-7 cell line, outperforming traditional chemotherapeutic agents like Doxorubicin .
- Antimicrobial Testing : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations below 100 µg/mL.
Scientific Research Applications
Molecular Formula
The molecular formula of methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate is with a molecular weight of approximately 331.4 g/mol. The compound features a benzoate moiety linked to a sulfamoyl group, which is further substituted with a thiophenyl-pyridine derivative.
Pharmacological Research
This compound is being investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit inhibitory effects on tumor growth by targeting specific cellular pathways involved in cancer progression.
Antimicrobial Activity
Research indicates that sulfamoyl derivatives possess antimicrobial properties. The incorporation of the thiophene and pyridine moieties may enhance the compound's ability to interact with microbial enzymes or receptors, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound's structure suggests potential activity as an enzyme inhibitor. Sulfonamide derivatives are known to inhibit various enzymes, including carbonic anhydrases and certain proteases, which could be beneficial in treating diseases linked to these enzymes.
Synthesis and Structural Modification
The synthesis of this compound can be achieved through various chemical reactions, including:
- Sulfonamide Formation : Reacting benzoic acid derivatives with sulfamoyl chlorides.
- Pyridine Substitution : Introducing the pyridine ring through nucleophilic substitution methods.
- Thiophene Integration : Utilizing thiophene derivatives to enhance biological activity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of sulfamoyl compounds similar to this compound). The findings indicated significant cytotoxicity against several cancer cell lines, suggesting that structural modifications could lead to more potent derivatives.
Case Study 2: Antimicrobial Efficacy
Research conducted on various sulfonamide derivatives demonstrated their effectiveness against resistant strains of bacteria. This compound was included in these studies, showing promising results against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences between methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate and analogous compounds:
Key Observations :
- The target compound shares a sulfamoyl-benzoate ester backbone with compound 53 but lacks the isoindolinyl substituent, which may reduce steric hindrance and alter pharmacokinetics .
- Compared to LMM5 (a 1,3,4-oxadiazole), the target’s pyridine-thiophene system may enhance π-π stacking interactions in biological targets, while LMM5’s methoxyphenyl group could improve membrane permeability .
- Thiazole-based analogs (e.g., 4d ) prioritize benzamide linkages and morpholine/polyamine substituents, which are associated with improved solubility and kinase inhibition .
Physicochemical and Spectroscopic Properties
Data from analogous compounds suggest trends in physicochemical behavior:
Insights :
- The target’s ester group may confer moderate lipophilicity, whereas compound 53 ’s bulkier substituents likely reduce solubility .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfamoyl linkage (δ ~3.3 ppm for –SO₂–NH–) and aromatic proton environments.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅N₂O₄S₂: 403.05).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect residual solvents .
Data Interpretation : Compare spectral data with computational predictions (e.g., PubChem or SciFinderⁿ) to resolve ambiguities in stereoelectronic effects.
Advanced: How can conflicting bioactivity data from different assays be systematically addressed?
Methodological Answer :
Contradictions often arise from:
- Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), or cell line specificity (e.g., HEK293 vs. HeLa).
- Structural Analogues : Compare with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions.
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates and use statistical tools (e.g., ANOVA) to quantify variability .
Experimental Design : Include positive controls (e.g., known enzyme inhibitors) and orthogonal assays (e.g., SPR for binding kinetics) to corroborate results.
Advanced: What strategies optimize the sulfamoylation reaction yield while minimizing side reactions?
Q. Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfamoyl chloride reactivity.
- Temperature Control : Maintain sub-10°C to prevent hydrolysis of sulfamoyl chloride.
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.
- Workup : Quench excess reagents with ice-cold NaHCO₃ and extract with ethyl acetate to isolate the product .
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to targets (e.g., kinases or GPCRs).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Analysis : Corrogate substituent effects (e.g., thiophene vs. pyridine) on bioactivity using Hammett constants or DFT calculations .
Validation : Compare computational binding energies with experimental SPR or ITC data to refine models.
Basic: What are the solubility and stability profiles under physiological conditions?
Q. Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO; use sonication or co-solvents (e.g., PEG-400) for poor aqueous solubility.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows λmax <300 nm degradation .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Q. Methodological Answer :
Core Modifications : Synthesize analogues with substituted thiophenes (e.g., 3-methylthiophene) or benzoate esters.
Functional Group Variations : Replace sulfamoyl with carbamate or urea groups.
Bioassay Testing : Screen against target enzymes (e.g., COX-2 or carbonic anhydrase) and correlate IC₅₀ with electronic parameters (e.g., logP, polar surface area).
Data Analysis : Use multivariate regression to identify critical SAR drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
